6-Methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the sixth carbon of the cytosine ring. This modification is part of the broader category of RNA modifications that play crucial roles in regulating various biological processes. The presence of this compound in RNA can influence RNA stability, structure, and interactions with proteins, thereby affecting gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methylcytidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include hydroxymethylcytidine, formylcytidine, and various substituted cytidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methylcytidine involves its incorporation into RNA, where it can affect RNA-protein interactions and RNA stability. The methyl group can alter the electrostatic charge and hydrophobic surface of the RNA molecule, influencing its base pairing and interactions with other molecules. This modification can modulate gene expression by affecting RNA processing, nuclear export, and translation .
Comparison with Similar Compounds
5-Methylcytidine: Another methylated cytidine derivative, where the methyl group is attached to the fifth carbon of the cytosine ring.
N4-Methylcytidine: A derivative with a methyl group attached to the nitrogen at the fourth position of the cytosine ring.
N4,N4-Dimethylcytidine: A compound with two methyl groups attached to the nitrogen at the fourth position.
Comparison: 6-Methylcytidine is unique due to its specific methylation at the sixth carbon, which can lead to distinct biological effects compared to other methylated cytidine derivatives. For instance, while 5-Methylcytidine is primarily involved in DNA methylation and gene silencing, this compound’s role is more focused on RNA modifications and their impact on RNA stability and translation .
Properties
CAS No. |
16710-12-6 |
---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17) |
InChI Key |
LSNXXQLUOJPKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.